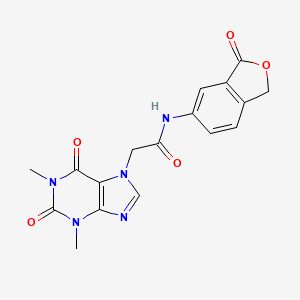![molecular formula C19H16N2O2 B4434185 N-[3-(benzyloxy)phenyl]isonicotinamide](/img/structure/B4434185.png)
N-[3-(benzyloxy)phenyl]isonicotinamide
Overview
Description
N-[3-(benzyloxy)phenyl]isonicotinamide, also known as 3-BP, is a small molecule inhibitor that has been shown to exhibit anticancer activity in a variety of cancer cell lines. The compound is a derivative of isonicotinamide and has been studied extensively for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-[3-(benzyloxy)phenyl]isonicotinamide involves the inhibition of lactate dehydrogenase, which leads to a decrease in ATP production and an increase in reactive oxygen species. This results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(benzyloxy)phenyl]isonicotinamide have been studied extensively. The compound has been shown to induce apoptosis in cancer cells through the inhibition of lactate dehydrogenase. Additionally, N-[3-(benzyloxy)phenyl]isonicotinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using N-[3-(benzyloxy)phenyl]isonicotinamide in lab experiments include its potent anticancer activity and its ability to induce apoptosis in cancer cells. However, the limitations of using N-[3-(benzyloxy)phenyl]isonicotinamide in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
For research on N-[3-(benzyloxy)phenyl]isonicotinamide include the development of more effective and less toxic derivatives, the optimization of dosage and administration, and the evaluation of its potential use in combination with other anticancer agents. Additionally, further studies are needed to determine the potential of N-[3-(benzyloxy)phenyl]isonicotinamide in the treatment of specific types of cancer.
Scientific Research Applications
The scientific research application of N-[3-(benzyloxy)phenyl]isonicotinamide has been focused on its anticancer properties. The compound has been shown to inhibit the activity of lactate dehydrogenase, which is a key enzyme in the glycolytic pathway that is upregulated in cancer cells. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species, ultimately leading to cell death.
properties
IUPAC Name |
N-(3-phenylmethoxyphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(16-9-11-20-12-10-16)21-17-7-4-8-18(13-17)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLGSZPUOVPXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B4434102.png)

![2-chloro-8-(1-piperidinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4434120.png)

![8-(3-hydroxy-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434124.png)
![4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4434128.png)
![3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4434133.png)
![[5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B4434140.png)

![1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4434153.png)
![N-[3-(3-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4434163.png)
![1-isobutyl-3,4,9-trimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434170.png)
![1-allyl-3-tert-butyl-9-methyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434175.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide](/img/structure/B4434182.png)